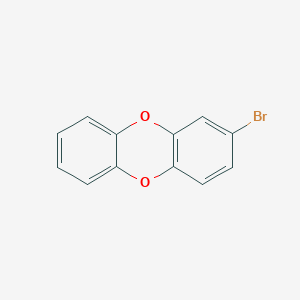

2-Bromodibenzo-p-dioxin

Übersicht

Beschreibung

2-Bromodibenzo-p-dioxin is a chemical compound with the formula C12H7BrO2. It has a molecular weight of 263.087 . It is structurally similar to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are notorious pollutants classified as persistent organic pollutants .

Molecular Structure Analysis

The molecular structure of 2-Bromodibenzo-p-dioxin is similar to that of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). The ability of dioxins binding to AhR is mainly determined by molecular descriptors . More research is needed to understand the specific molecular structure of 2-Bromodibenzo-p-dioxin .Chemical Reactions Analysis

The specific chemical reactions involving 2-Bromodibenzo-p-dioxin are not well-documented in the available literature .Physical And Chemical Properties Analysis

2-Bromodibenzo-p-dioxin has a molecular weight of 263.087 . The physical and chemical properties of dioxins are essential to understanding and modeling their environmental transport and transformation . More research is needed to understand the specific physical and chemical properties of 2-Bromodibenzo-p-dioxin .Wissenschaftliche Forschungsanwendungen

Biological Effects of Polybrominated Dibenzo-p-dioxins and Dibenzofurans : 2-Bromodibenzo-p-dioxin is used to study the biological effects of these compounds (Mennear & Lee, 1994).

Structure-Activity Relationships and Anticancer Research : Its use extends to understanding structure-activity relationships, biologic and toxic effects, and potential roles in new anticancer drugs development (Mason et al., 1987).

Assessment of Humoral Immunity Potencies : It is also employed to assess the humoral immunity relative potencies of polybrominated dibenzo-p-dioxins and dibenzofurans (Frawley et al., 2014).

Study of Dioxin and Furan Formation Mechanisms : Researchers use it to understand the formation mechanisms of dioxins and furans during the combustion of brominated flame retardants (Zhang et al., 2016).

Endocrine Disruption Studies : It is known to modulate steroidogenic gene expression, potentially leading to endocrine disruption (Ding et al., 2007).

Investigating Teratogenic Effects : The compound has been identified as a potent mouse teratogen, inducing specific developmental abnormalities at low doses (Birnbaum et al., 1991).

Environmental Impact Studies : Studies include assessing its contribution to total dioxin toxic equivalencies and understanding its environmental impact, especially in aquatic environments (van den Berg et al., 2013).

Biomagnification and Bioaccumulation Analysis : Analysis of its storage and elimination in animal tissues, particularly in the context of biomagnification and bioaccumulation (Ivens et al., 1990).

Wirkmechanismus

Dioxins, including 2-Bromodibenzo-p-dioxin, largely exercise their biochemical action via the activation of the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated basic helix-loop-helix transcription factor and a member of the PER-ARNT-SIM (PAS) superfamily of transcription factors .

Safety and Hazards

Zukünftige Richtungen

The widespread use and increasing inventory of brominated flame retardants (BFRs) have resulted in increasing emissions of PBDD/Fs, including 2-Bromodibenzo-p-dioxin. This has led to increased scientific interest in pollution and toxicology research . Future studies on dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation .

Eigenschaften

IUPAC Name |

2-bromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUCEGNAROQSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872100 | |

| Record name | 2-Bromooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105906-36-3 | |

| Record name | 2-Bromooxanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105906363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

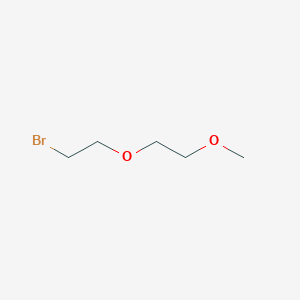

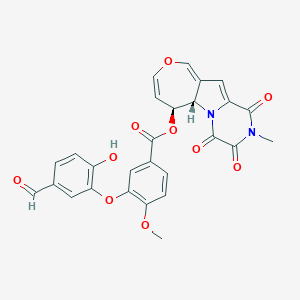

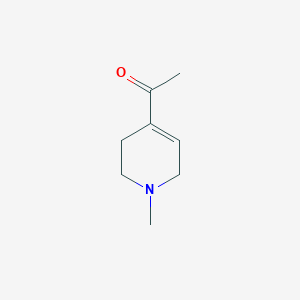

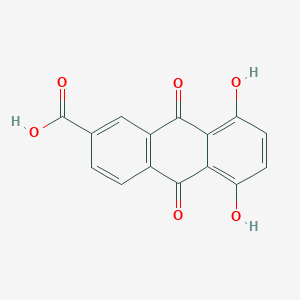

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)